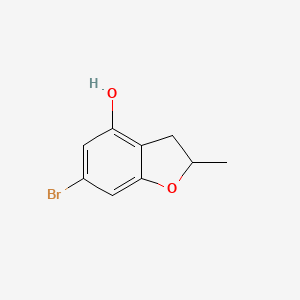

6-Bromo-2-methyl-2,3-dihydrobenzofuran-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-2-methyl-2,3-dihydrobenzofuran-4-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position on the dihydrobenzofuran ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyl-2,3-dihydrobenzofuran-4-ol typically involves the bromination of 2-methyl-2,3-dihydrobenzofuran-4-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and ensure selective bromination at the 6th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Bromo-2-methyl-2,3-dihydrobenzofuran-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methyl-2,3-dihydrobenzofuran-4-ol.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products:

Oxidation: Formation of 6-bromo-2-methyl-2,3-dihydrobenzofuran-4-one.

Reduction: Formation of 2-methyl-2,3-dihydrobenzofuran-4-ol.

Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

The benzofuran scaffold, which includes 6-Bromo-2-methyl-2,3-dihydrobenzofuran-4-ol, has been recognized for its antimicrobial properties. Research indicates that derivatives of benzofuran exhibit significant activity against various pathogens. For instance, compounds with similar structures have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess comparable antimicrobial efficacy .

1.2 Cancer Treatment

The compound's structural features allow it to interact with biological targets implicated in cancer progression. Studies have highlighted the potential of benzofuran derivatives as inhibitors of topoisomerase enzymes, which are crucial in DNA replication and transcription. This inhibition can lead to the suppression of tumor growth . Moreover, the compound's ability to modulate signaling pathways involved in cancer cell proliferation makes it a candidate for further investigation in oncology .

1.3 Selective BET Inhibition

Recent research has identified this compound as a potent inhibitor of the bromodomain and extraterminal (BET) family of proteins. These proteins play a significant role in regulating gene expression linked to cancer and inflammatory diseases. The compound has demonstrated selectivity for specific bromodomains, which is crucial for minimizing side effects during therapeutic applications .

Material Science Applications

2.1 Polymer Chemistry

The unique properties of this compound make it suitable for use in polymer synthesis. Its reactivity can be harnessed to create novel polymeric materials with tailored properties for applications in coatings, adhesives, and composites. The incorporation of such compounds into polymer matrices can enhance mechanical strength and thermal stability .

2.2 Dyes and Pigments

Benzofuran derivatives are also explored for their potential use in dye and pigment industries due to their vibrant colors and stability under various environmental conditions. The ability to modify the benzofuran structure allows for the development of dyes with specific absorption characteristics suitable for textiles and plastics .

Case Studies

Mécanisme D'action

The mechanism of action of 6-Bromo-2-methyl-2,3-dihydrobenzofuran-4-ol is largely dependent on its interaction with biological targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity towards enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues or by inducing conformational changes that disrupt enzyme function. Additionally, its ability to generate reactive oxygen species (ROS) upon metabolic activation can contribute to its cytotoxic effects against cancer cells .

Comparaison Avec Des Composés Similaires

2-Methyl-2,3-dihydrobenzofuran-4-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.

6-Chloro-2-methyl-2,3-dihydrobenzofuran-4-ol: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions with biological targets.

6-Bromo-2,3-dihydrobenzofuran-4-ol: Lacks the methyl group, leading to variations in its physicochemical properties and biological activities

Uniqueness: 6-Bromo-2-methyl-2,3-dihydrobenzofuran-4-ol is unique due to the specific combination of substituents on the benzofuran ring. The presence of both the bromine atom and the methyl group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Activité Biologique

6-Bromo-2-methyl-2,3-dihydrobenzofuran-4-ol is a compound of interest due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H9BrO2

- CAS Number : 1207176-06-4

The compound features a bromine atom at the 6-position and a hydroxyl group at the 4-position of the benzofuran ring, which may influence its biological activity.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For example, studies have shown that dihydrobenzofurans can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems .

Anticancer Activity

A notable study explored the anticancer properties of related dihydrobenzofuran derivatives. The research found that these compounds could inhibit the growth of various cancer cell lines, including prostate cancer cells. The mechanism was attributed to their ability to induce apoptosis and inhibit cell proliferation .

Table 1: Anticancer Activity of Dihydrobenzofuran Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | PC3 (Prostate Cancer) | 12.5 | Induction of apoptosis |

| 2,3-Dihydrobenzofuran | MCF7 (Breast Cancer) | 15.0 | Inhibition of cell cycle progression |

| GSK973 | BRD4 BD2 | 7.8 | Selective BET inhibition |

Data adapted from various studies on related compounds .

Neuroprotective Effects

Recent investigations have suggested that benzofuran derivatives may possess neuroprotective qualities. These compounds have been shown to protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. The proposed mechanism involves modulation of signaling pathways associated with cell survival .

The biological activity of this compound is thought to involve several mechanisms:

- Antioxidant Activity : The hydroxyl group likely contributes to its ability to donate electrons and neutralize free radicals.

- Apoptosis Induction : Similar compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells.

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cancer progression or neurodegenerative diseases.

Case Studies

Several case studies have highlighted the potential therapeutic applications of dihydrobenzofurans:

- Study on Prostate Cancer : A study demonstrated that a derivative similar to this compound exhibited significant growth inhibition in PC3 prostate cancer cells through apoptosis induction.

- Neuroprotection in Animal Models : Research involving animal models showed that administration of benzofuran derivatives led to reduced markers of oxidative stress and improved cognitive function in models of Alzheimer’s disease .

Propriétés

IUPAC Name |

6-bromo-2-methyl-2,3-dihydro-1-benzofuran-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h3-5,11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKCUORKKDOBCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(C=C2O1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.